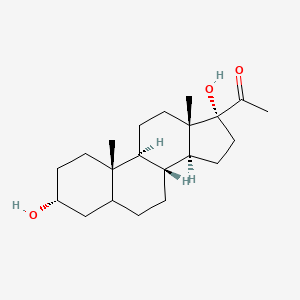
Pregnan-20-one, 3,17-dihydroxy-, (3alpha)-
Descripción
Propiedades
Fórmula molecular |
C21H34O3 |
|---|---|
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
1-[(3R,8R,9S,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H34O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h14-18,23-24H,4-12H2,1-3H3/t14?,15-,16-,17+,18+,19+,20+,21+/m1/s1 |
Clave InChI |
LKQDFQLSEHWIRK-FNGNNRPOSA-N |
SMILES isomérico |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC[C@H](C4)O)C)C)O |
SMILES canónico |
CC(=O)C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O |
Sinónimos |
17-(1-ketoethyl)androstane-3,17-diol 17-hydroxypregnanolone 17-hydroxypregnanolone, (3alpha)-isomer 17-hydroxypregnanolone, (3alpha,5alpha,17alpha)-isomer 17-hydroxypregnanolone, (3alpha,5beta)-isomer 17-hydroxypregnanolone, (3beta,5alpha,14beta,17alpha)-isomer 17-hydroxypregnanolone, (3beta,5alpha,17alpha)-isomer 17-hydroxypregnanolone, (3beta,5beta)-isomer 17-OH-Polone 3 alpha,17 alpha-dihydroxy-5 alpha-pregnan-20-one 3 alpha,17 alpha-dihydroxy-5 beta-pregnan-20-one 5 beta-pregnane-3 alpha,17alpha-diol-20-one allopregnane-3 beta,17 alpha-diol-20-one |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pregnan-20-one, 3,17-dihydroxy-, (3alpha)- is synthesized from 5α-pregnan-17α-ol-3,20-dione through a reaction catalyzed by reductive 3α-hydroxysteroid dehydrogenase (3α-HSD). This reaction involves the use of aldo-keto reductase isozymes AKR1C2 and AKR1C4, as well as 17β-hydroxysteroid dehydrogenase 6 (HSD17B6) that also exhibits 3α-HSD activity .
Industrial Production Methods
Industrial production of Pregnan-20-one, 3,17-dihydroxy-, (3alpha)- typically involves microbial transformation processes. These processes utilize microorganisms to selectively cleave the side chain of phytosterol mixtures to form 17-ketosteroids, which are then converted to the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Pregnan-20-one, 3,17-dihydroxy-, (3alpha)- undergoes various chemical reactions, including:
Oxidation: Conversion to other steroidal compounds.
Reduction: Formation of different hydroxylated derivatives.
Substitution: Introduction of functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxidized derivatives of Pregnan-20-one, 3,17-dihydroxy-, (3alpha)-, which are intermediates in the biosynthesis of other steroidal hormones .
Aplicaciones Científicas De Investigación
Pregnan-20-one, 3,17-dihydroxy-, (3alpha)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its role in the androgen backdoor pathway and its effects on cellular processes.
Mecanismo De Acción
Pregnan-20-one, 3,17-dihydroxy-, (3alpha)- exerts its effects by acting as a potent allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. This modulation enhances the inhibitory effects of GABA, leading to neuroprotective and anxiolytic effects . The compound is also involved in the androgen backdoor pathway, where it is converted to 5α-dihydrotestosterone (DHT) without testosterone as an intermediate .
Comparación Con Compuestos Similares
Similar Compounds
Allopregnanolone: A neuroactive steroid with similar GABA-A receptor modulatory effects.
5α-Pregnan-17α-ol-3,20-dione: A precursor in the biosynthesis of Pregnan-20-one, 3,17-dihydroxy-, (3alpha)-.
5α-Pregnane-3α,11β-diol-20-one: Another hydroxylated derivative in the steroid biosynthesis pathway.
Uniqueness
Pregnan-20-one, 3,17-dihydroxy-, (3alpha)- is unique due to its specific role in the androgen backdoor pathway, bypassing testosterone as an intermediate. This pathway is crucial for the production of DHT, which has significant physiological and pathological roles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


